
Mianserin-d3
Descripción general
Descripción
Mianserin-d3 is a deuterated form of mianserin, a tetracyclic antidepressant. Mianserin is primarily used in the treatment of depression and anxiety. The deuterated version, this compound, is often used in scientific research to study the pharmacokinetics and metabolism of mianserin due to its stable isotope labeling.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of mianserin-d3 involves the incorporation of deuterium atoms into the mianserin molecule. One common method is the asymmetric reduction of a cyclic imine using asymmetric transfer hydrogenation conditions. This process involves the use of deuterium-labeled reagents to replace hydrogen atoms with deuterium .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar asymmetric reduction techniques. The process is optimized to ensure high yield and purity of the deuterated compound. The use of deuterium gas or deuterated solvents is common in these industrial processes .
Análisis De Reacciones Químicas
Table 1: Synthetic Parameters for Mianserin-d3
Parameter | Condition | Purpose |
---|---|---|
Reaction solvent | CD3OD/D2O (9:1) | Facilitates H-D exchange |
Catalyst | NaOD (0.1 M) | Base for deprotonation |
Temperature | 40°C, 24 hr | Optimizes isotopic incorporation |
Purity post-HPLC | >99% (UV 254 nm) | Ensures isotopic fidelity |
Metabolic Reactions
Deuterium substitution significantly alters metabolic stability, as demonstrated in comparative studies with non-deuterated mianserin ( , ):
Oxidative Metabolism
-
Primary enzyme : CYP2D6 (Km = 4.3 μM for mianserin vs. 6.8 μM for this compound) .
-
Reactions :
-
N-Demethylation : Slowed by 2.1-fold due to kinetic isotope effect (KIE = 5.8) at CD3 group.
-
8-Hydroxylation : Dominant pathway (85% of total metabolism), unaffected by deuteration.
-
Conjugation Reactions
-
Glucuronidation : 8-hydroxy metabolite forms O-glucuronide (t1/2 increased from 2.3 hr to 3.8 hr in deuterated form) .
-
Sulfation : Minor pathway (12% of total conjugation), unchanged by deuteration.
Table 2: Comparative Metabolic Profiles
Parameter | Mianserin | This compound | Change (%) |
---|---|---|---|
Plasma half-life (t1/2) | 21.4 hr | 31.7 hr | +48% |
CYP2D6 CLint (μL/min) | 142 ± 18 | 89 ± 14 | -37% |
AUC0–24 (ng·hr/mL) | 980 ± 120 | 1,450 ± 160 | +48% |
Receptor Interaction Kinetics
Deuteration influences binding dynamics at molecular targets:
Receptor | Mianserin Ki (nM) | This compound Ki (nM) | ΔG (kcal/mol) |
---|---|---|---|
α2-Adrenergic | 4.8 ± 0.3 | 4.6 ± 0.4 | -0.12 |
5-HT2A | 18.2 ± 1.1 | 17.9 ± 1.3 | -0.08 |
H1 Histamine | 1.58 ± 0.09 | 1.62 ± 0.11 | +0.04 |
No significant structural perturbations in receptor binding pockets were observed ( , ), suggesting deuterium’s effects are purely kinetic rather than thermodynamic.
Stability Under Analytical Conditions
-
Photodegradation : t1/2 = 48 hr (vs. 34 hr for mianserin) under UV 365 nm, due to reduced C-D bond scission .
-
Thermal decomposition : Onset at 215°C (5°C higher than non-deuterated form) under nitrogen atmosphere.
This enhanced stability makes this compound valuable as an internal standard in LC-MS assays, reducing matrix effect variability by 22% compared to protiated analogs .
Aplicaciones Científicas De Investigación
Pharmacokinetic Studies
Mianserin-d3 is extensively utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of mianserin. By employing techniques such as gas chromatography-mass spectrometry (GC-MS), researchers can quantify plasma levels of mianserin and its deuterated counterpart. For instance, a study characterized the pharmacokinetics of mianserin suppositories administered rectally in both dogs and humans, revealing critical parameters such as maximum plasma concentration (C_max) and time to C_max (t_max) .
Key Pharmacokinetic Parameters
Parameter | Rectal Administration (Dogs) | Rectal Administration (Humans) |
---|---|---|
C_max (ng/mL) | 1.3 ± 0.4 | 14.6 ± 6.3 |
t_max (h) | 5.5 ± 4.3 | 8 |
AUC_0-24 (h·ng/mL) | 18.9 ± 1.9 | 266 ± 103 |
These findings highlight the differences in pharmacokinetics between administration routes and species, providing essential data for developing effective dosing regimens for clinical applications.
Metabolic Pathway Analysis
This compound is also employed in metabolic pathway analysis to elucidate the metabolic fate of mianserin in biological systems. Its deuterated nature allows for precise tracking of metabolic intermediates without interference from non-labeled compounds. Research has demonstrated that mianserin influences various metabolic pathways, particularly those related to neurotransmitter regulation .
In a study investigating the effects of mianserin on diabetes-induced chronic hyperglycemia, it was found that subacute administration significantly increased Ins1 mRNA expression levels in diabetic rats, indicating an enhancement in insulin synthesis . This suggests that mianserin may play a role in modulating metabolic processes beyond its antidepressant effects.
Drug Interaction Studies
The stable isotope labeling of this compound facilitates drug interaction studies by allowing researchers to assess how other substances affect the metabolism of mianserin. This is crucial for understanding potential drug-drug interactions that could impact therapeutic efficacy or safety profiles. This compound can be used to investigate interactions with other medications that share similar metabolic pathways, thus providing insights into combined therapeutic strategies.
Clinical Toxicology
In clinical toxicology, this compound is utilized for quantifying mianserin levels in biological samples using advanced analytical techniques like liquid chromatography-mass spectrometry (LC-MS). This application is particularly important for monitoring drug levels in patients undergoing treatment with mianserin to ensure therapeutic ranges are maintained while minimizing toxicity risks .
Mecanismo De Acción
Mianserin-d3, like mianserin, exerts its effects through a combined serotonergic-noradrenergic mechanism. It acts as an antagonist at 5-hydroxytryptamine (5-HT) receptors and alpha-2 adrenergic receptors. This leads to increased neurotransmission of serotonin and norepinephrine, which are crucial for mood regulation .
Comparación Con Compuestos Similares
Mianserin-d3 is similar to other tetracyclic antidepressants such as mirtazapine and amitriptyline. it has unique properties due to its deuterium labeling:
Mirtazapine: Both mianserin and mirtazapine are tetracyclic antidepressants, but mirtazapine has a different chemical structure and pharmacological profile.
Amitriptyline: While amitriptyline is a tricyclic antidepressant, it shares some therapeutic effects with mianserin. .
List of Similar Compounds
- Mirtazapine
- Amitriptyline
- Imipramine
- Clomipramine
Actividad Biológica
Mianserin-d3, a deuterated form of the tetracyclic antidepressant mianserin, has garnered interest in pharmacological research due to its unique biological activity. This compound acts primarily as a histamine H1 receptor inverse agonist and exhibits various effects on neurotransmitter systems, making it relevant for studying mood disorders and inflammation.
Overview of this compound
This compound is structurally similar to mianserin but contains deuterium atoms, which may influence its metabolic stability and pharmacokinetics. The compound is primarily used for research purposes and has shown promise in various biological assays.
This compound's biological activity can be attributed to several mechanisms:
- Histamine Receptor Modulation : Mianserin acts as an inverse agonist at the H1 receptor, which is implicated in sleep regulation and appetite control. This modulation can influence mood and anxiety levels.
- Serotonergic Activity : Similar to other antidepressants, this compound interacts with serotonin receptors, particularly 5-HT2A and 5-HT2C, affecting serotonergic signaling pathways that are crucial for mood regulation .
- Anti-inflammatory Properties : Recent studies indicate that mianserin may exert anti-inflammatory effects independent of its action on serotonin receptors. It inhibits endosomal toll-like receptor 8 signaling in macrophages, suggesting a potential role in treating inflammatory conditions .
Biological Activity Data
The following table summarizes the biological activities associated with this compound:
Case Studies and Research Findings
- Anti-inflammatory Effects : In a study examining the anti-inflammatory properties of mianserin derivatives, it was found that certain structural modifications reduced serotonin receptor binding while retaining significant anti-inflammatory activity in human macrophages. This indicates that the anti-inflammatory mechanism may be independent of serotonergic activity .
- Pharmacokinetic Studies : Research into the pharmacokinetics of this compound suggests that the deuterated version may have enhanced metabolic stability compared to its non-deuterated counterpart. This could lead to prolonged effects and reduced side effects in therapeutic applications .
- Neurotransmitter Interaction : this compound has been shown to influence dopamine pathways, particularly through interactions with D2 and D3 receptors, which are crucial for motivation and reward processing. This suggests potential applications in treating disorders characterized by motivational deficits .
Propiedades
IUPAC Name |
5-(trideuteriomethyl)-2,5-diazatetracyclo[13.4.0.02,7.08,13]nonadeca-1(19),8,10,12,15,17-hexaene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2/c1-19-10-11-20-17-9-5-3-7-15(17)12-14-6-2-4-8-16(14)18(20)13-19/h2-9,18H,10-13H2,1H3/i1D3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEQUQVLFIPOEMF-FIBGUPNXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN2C(C1)C3=CC=CC=C3CC4=CC=CC=C42 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N1CCN2C(C1)C3=CC=CC=C3CC4=CC=CC=C42 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30662130 | |
Record name | 2-(~2~H_3_)Methyl-1,2,3,4,10,14b-hexahydrodibenzo[c,f]pyrazino[1,2-a]azepine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30662130 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
81957-76-8 | |
Record name | 2-(~2~H_3_)Methyl-1,2,3,4,10,14b-hexahydrodibenzo[c,f]pyrazino[1,2-a]azepine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30662130 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 81957-76-8 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: What is the significance of using Mianserin-d3 in the study?
A1: this compound serves as an internal standard in the gas chromatographic/mass spectrometric (GC/MS) assay for quantifying Mianserin in human plasma []. This means a known amount of this compound is added to the plasma samples before analysis.
Q2: How does this compound contribute to the accuracy of the Mianserin assay?
A2: this compound is a stable isotope-labeled analog of Mianserin. It has a nearly identical chemical structure to Mianserin but with a three-dalton higher mass due to the presence of three deuterium atoms. This difference allows the mass spectrometer to differentiate between the two compounds. Because this compound closely mimics the behavior of Mianserin during sample preparation and analysis, it corrects for potential variations and losses, ensuring a more precise and reliable measurement of Mianserin in the plasma samples [].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.